molecular formula C14H19FN2O3S B5907485 N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5907485
M. Wt: 314.38 g/mol
InChI Key: BRWXPIFUTRIAQE-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as FPEMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In addition, N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been studied as a potential tool for the development of new imaging agents for diagnostic purposes.

Mechanism of Action

The exact mechanism of action of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to exert its effects through the inhibition of specific enzymes and receptors in the body. In cancer research, N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the scientific research of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. In cancer research, further studies are needed to investigate the efficacy of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in combination with other chemotherapy and radiation therapy agents. In addition, studies are needed to investigate the potential use of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide as a diagnostic imaging agent for cancer and other diseases. In Alzheimer's disease research, further studies are needed to investigate the neuroprotective effects of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and its potential use as a therapeutic agent. Finally, studies are needed to investigate the potential use of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in other scientific fields, such as materials science and catalysis.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves the reaction of 3-fluoroaniline with 1-methyl-2-pyrrolidinone in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with methanesulfonyl chloride to produce N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in high yield and purity.

properties

IUPAC Name

N-(3-fluorophenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-11(14(18)16-8-3-4-9-16)17(21(2,19)20)13-7-5-6-12(15)10-13/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWXPIFUTRIAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N(C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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